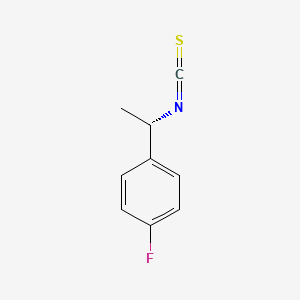

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate

Description

Properties

IUPAC Name |

1-fluoro-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMBAXGHCKMDES-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426652 | |

| Record name | (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-83-8 | |

| Record name | (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Isothiocyanates from Amines

A widely recognized approach to synthesize aryl and alkyl isothiocyanates, including fluorophenyl derivatives, involves a two-step process:

- Formation of an intermediate dithiocarbamate salt from the amine.

- Desulfurylation of the dithiocarbamate to yield the isothiocyanate.

This method is often performed as a one-pot reaction for efficiency.

- The amine (here, the chiral 1-(4-fluorophenyl)ethyl amine) reacts with carbon disulfide (CS2) in the presence of an inorganic base (e.g., potassium carbonate or sodium hydroxide) to form the corresponding N-aryl or N-alkyl dithiocarbamate salt.

- The intermediate is then treated with a desulfurylating agent such as 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TCT) or equivalent to generate the isothiocyanate.

- The reaction is typically conducted in aqueous or mixed aqueous-organic solvents at controlled temperatures (0–40 °C).

- The pH is adjusted to basic conditions (pH > 11) after desulfurylation to facilitate isolation.

- High yields of isothiocyanates.

- Broad substrate scope including electron-deficient arylamines.

- Mild reaction conditions suitable for sensitive chiral amines.

This method was reported in a 2012 study providing a general and facile one-pot protocol for isothiocyanates synthesis, including aryl isothiocyanates such as 4-fluorophenyl derivatives.

Specific Preparation of (S)-(+)-1-(4-Fluorophenyl)ethyl Isothiocyanate

While direct literature on the enantioselective preparation of this compound is limited, the general methodology for aryl isothiocyanates applies with chiral amines.

Starting Material: (S)-(+)-1-(4-fluorophenyl)ethyl amine (chiral amine substrate).

-

- React the chiral amine with carbon disulfide (CS2) in the presence of an inorganic base (e.g., K2CO3) in aqueous or mixed solvent at ~40 °C.

- This forms the potassium N-(4-fluorophenyl)ethyl dithiocarbamate intermediate.

Desulfurylation to Isothiocyanate:

- Add TCT dropwise in an organic solvent such as dichloromethane at 0 °C.

- Stir the reaction for 0.5 hours.

- Basify the mixture to pH > 11 with 6 N NaOH to liberate the isothiocyanate.

-

- Extract the product into an organic solvent.

- Purify by standard chromatographic techniques.

Alternative Synthetic Routes and Derivative Synthesis

In addition to the dithiocarbamate route, related synthetic strategies involve:

- Nucleophilic substitution reactions of chiral amines with aryl isothiocyanates to form thiourea derivatives, which can be further manipulated.

- Synthesis of related carbothioamide derivatives via reaction of amines with aryl isothiocyanates, useful in medicinal chemistry for anticancer agents.

For example, a study on homopiperazine derivatives demonstrated the synthesis of related aryl isothiocyanate derivatives by reacting amines with aryl isothiocyanates under mild conditions using triethylamine as a base in dichloromethane at room temperature. Although this method focuses on different core structures, it illustrates the general applicability of isothiocyanate chemistry in drug discovery.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Formation of dithiocarbamate | (S)-(+)-1-(4-fluorophenyl)ethyl amine, CS2, K2CO3, aqueous solvent, 40 °C | Inorganic base facilitates salt formation | High conversion to intermediate |

| Desulfurylation | TCT in CH2Cl2, 0 °C, 0.5 h; basify with 6 N NaOH | One-pot synthesis, mild conditions | High yield (>80%) of isothiocyanate |

| Isolation and purification | Organic extraction, chromatography | Standard purification methods | High purity confirmed by HPLC/NMR |

Research Findings and Notes

- The one-pot dithiocarbamate desulfurylation method is versatile and efficient for synthesizing this compound, preserving the stereochemistry of the chiral amine.

- Inorganic bases such as potassium carbonate are preferred for aqueous systems due to better efficiency in forming dithiocarbamates.

- Temperature control during desulfurylation is critical to avoid side reactions and racemization.

- The method has been successfully applied to a variety of electron-deficient arylamines, including 4-fluorophenyl derivatives, with consistent high yields and purity.

- Alternative synthetic approaches involving nucleophilic substitution with aryl isothiocyanates are useful for derivative synthesis but less direct for preparing the free isothiocyanate compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Catalysts: Base catalysts like triethylamine

Major Products

Thioureas: Formed by reaction with amines

Carbamates: Formed by reaction with alcohols

Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

Pharmaceutical Development

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate has garnered attention for its cytotoxic and antimicrobial properties, making it a candidate for drug development. Its applications include:

- Antimicrobial Agents : The compound exhibits significant antimicrobial activity, which can be harnessed in developing new antibiotics or antifungal agents.

- Cancer Research : Preliminary studies suggest that this isothiocyanate may inhibit specific enzymes involved in cancer progression, making it a potential therapeutic agent in oncology .

Bioconjugation

Isothiocyanates are known for their ability to form stable thiocarbamate linkages with amines. This property allows this compound to be utilized in:

- Targeted Drug Delivery : By conjugating drugs with biomolecules (e.g., proteins or antibodies), researchers can enhance the specificity and efficacy of therapeutic agents.

- Fluorescent Probes : The compound can be linked to fluorescent markers for imaging studies in biological research, aiding in tracking cellular processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. This compound may also exhibit similar properties, making it a candidate for anti-inflammatory drug development .

Agrochemical Applications

In addition to pharmaceutical uses, this compound can be applied in agriculture:

- Pesticides : Its biological activity may be leveraged to develop new agrochemicals that target pests or pathogens affecting crops .

- A study indicated that fluorinated isothiocyanates possess enhanced anti-inflammatory properties compared to their non-fluorinated counterparts, suggesting that this compound could be particularly effective against inflammatory diseases .

- Molecular docking studies have shown promising interactions between this compound and key enzymes involved in metabolic pathways, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous isothiocyanates, focusing on substituent variations, stereochemistry, and commercial specifications.

Table 1: Key Comparative Data

Analysis of Substituent Effects

Methoxy (3- or 4-Methoxy): Methoxy groups are electron-donating, enhancing resonance effects. Para-methoxy derivatives (e.g., L20357, L20070) exhibit stronger electronic effects than meta-substituted counterparts (L20069), influencing reactivity in coupling reactions . Methylthio (4-Methylthio): The sulfur atom in 4-(methylthio)phenyl isothiocyanate introduces distinct solubility and redox properties, though its lack of an ethyl group limits direct structural comparability .

Stereochemistry :

- The S-enantiomer of the target compound and its 4-methoxy analog (L20070) may exhibit divergent interactions in chiral environments, such as enzyme-binding pockets or catalytic systems. In contrast, the R-enantiomer (L20357) could serve as a control in enantioselectivity studies .

Purity and Applications :

- Higher-purity grades (97–98%) in methoxy derivatives (L20069, L20357) suggest suitability for precision applications like pharmaceutical intermediates. The technical-grade 4-methoxy analog (L20070) might be used in bulk reactions or preliminary studies .

- The absence of purity data for the target compound limits conclusions about its optimal use cases, though academic pricing implies research-oriented applications .

Biological Activity

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological effects, including data from various studies, case analyses, and detailed research findings.

This compound can be synthesized through various methods, including the use of deep eutectic solvents (DESs) for eco-friendly synthesis. The compound's structure features a fluorine atom on the aromatic ring, which can significantly influence its biological activity by modulating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated that this compound exhibits potent cytotoxicity, with IC50 values suggesting significant efficacy in inhibiting cell viability.

Table 1: Cytotoxicity of this compound

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Induction of Apoptosis : Studies suggest that this compound promotes apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Proliferation : It has been shown to inhibit cell proliferation by interfering with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and death.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 25 | |

| Bacillus subtilis | 30 |

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position on the phenyl ring significantly enhances the biological activity of this compound. Studies indicate that halogenated derivatives often exhibit improved potency against both cancerous and microbial cells due to their electronic effects and steric properties.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

- Case Study 2 : In vitro studies using human cell lines revealed that this compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.